molecular formula C18H19N3O4 B6428071 methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1706306-11-7

methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate

Cat. No. B6428071
CAS RN: 1706306-11-7
M. Wt: 341.4 g/mol
InChI Key: XYQHINVHMGSZJQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate (M2PPC) is an organic compound that has been studied in recent years as a potential therapeutic agent due to its wide range of biochemical and physiological effects. M2PPC is a derivative of piperidine and is composed of a benzoate group and a pyrimidin-2-yloxy group. It is a white, crystalline solid with a melting point of 165-167°C. M2PPC has been found to have anti-inflammatory, antioxidant, antibacterial, antifungal, and antineoplastic activities.

Scientific Research Applications

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as a potential anti-inflammatory agent, as well as an antioxidant, antibacterial, antifungal, and antineoplastic agent. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is believed to exert its effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of the NF-κB pathway. Additionally, it has been shown to inhibit the production of reactive oxygen species, as well as to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of the NF-κB pathway. Additionally, it has been shown to inhibit the production of reactive oxygen species, as well as to inhibit the proliferation of cancer cells. It has also been shown to have antioxidant, antibacterial, antifungal, and antineoplastic activities.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has several advantages for lab experiments, including its ease of synthesis, its relatively low cost, and its wide range of biochemical and physiological effects. Additionally, it has been shown to be stable in aqueous solutions and can be stored at room temperature. However, it also has several limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate. These include further studies of its mechanism of action and its potential therapeutic applications, as well as studies of its potential toxicity and interactions with other compounds. Additionally, further studies of its biochemical and physiological effects could be conducted, as well as studies of its potential to be used in drug delivery systems. Finally, further studies of its potential to be used as a prodrug could be conducted, as well as studies of its potential to be used in the synthesis of other compounds.

Synthesis Methods

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate can be synthesized from piperidine and pyrimidin-2-yloxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of 120°C for 30 minutes. The reaction mixture is then cooled and the product is isolated by filtration. The yield of the reaction is usually greater than 90%.

properties

IUPAC Name

methyl 2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)15-6-3-2-5-14(15)16(22)21-11-7-13(8-12-21)25-18-19-9-4-10-20-18/h2-6,9-10,13H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHINVHMGSZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate

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